NBI-74330 is a non-peptidergic, small molecule antagonist of the chemokine receptor CXCR3. [ [, ] ] Chemokines are a family of small cytokines or signaling proteins secreted by cells. [ [] ] Chemokine receptors are members of a large family of G protein-coupled receptors, which are cell surface receptors that bind to an external signaling molecule and transmit a signal inside the cell via a "G protein". [ [] ] NBI-74330 has demonstrated high affinity for CXCR3 and potent, selective inhibition of its ligands CXCL9, CXCL10, and CXCL11, which mediate several downstream inflammatory responses. [ [, ] ]
References[1] No relevant information in the provided paper.[2] No relevant information in the provided paper.[3] Pharmacological Characterization of CXC Chemokine Receptor 3 Ligands and a Small Molecule Antagonist[4] Noncompetitive Antagonism and Inverse Agonism as Mechanism of Action of Nonpeptidergic Antagonists at Primate and Rodent CXCR3 Chemokine Receptors[5] Identification of Overlapping but Differential Binding Sites for the High-Affinity CXCR3 Antagonists NBI-74330 and VUF11211[6] No relevant information in the provided paper. [] No relevant information in the provided paper.[8] No relevant information in the provided paper.[9] No relevant information in the provided paper.[10] No relevant information in the provided paper.[11] No relevant information in the provided paper.[12] No relevant information in the provided paper.[13] No relevant information in the provided paper.[14] No relevant information in the provided paper.[15] No relevant information in the provided paper.[16] No relevant information in the provided paper. [] No relevant information in the provided paper.
The compound 2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2-ethyl-6-methylphenyl)acetamide is a synthetic organic molecule that belongs to the class of quinazoline derivatives. These compounds are of significant interest in medicinal chemistry due to their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The structural complexity of this compound suggests potential applications in drug development and therapeutic interventions.
This compound can be synthesized through various methodologies, often involving multi-step organic synthesis techniques. The specific details regarding its synthesis and characterization can typically be found in specialized chemical literature and databases such as Reaxys or SciFinder.
The compound is classified as an amide, specifically a substituted acetamide, due to the presence of the acetamide functional group. It also contains a quinazoline core, which is a bicyclic structure that contributes to its biological activity.
The synthesis of 2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2-ethyl-6-methylphenyl)acetamide typically involves several key steps:
The synthesis can be optimized by varying reaction conditions such as temperature, solvent choice, and the use of catalysts. Analytical techniques like High Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed to monitor reaction progress and confirm product formation.
Key structural data includes:
The compound can participate in various chemical reactions typical for amides and quinazolines:
Reactions involving this compound should be conducted under controlled conditions to prevent side reactions. Analytical methods such as mass spectrometry (MS) and infrared spectroscopy (IR) are useful for characterizing reaction products.
The mechanism of action for compounds like 2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2-ethyl-6-methylphenyl)acetamide typically involves:
Studies on similar quinazoline derivatives have shown their ability to inhibit specific kinases or other proteins involved in disease processes, which may also apply to this compound.
This compound holds potential applications in various fields:
CAS No.: 29393-20-2
CAS No.: 2134602-45-0
CAS No.: 16903-37-0
CAS No.: